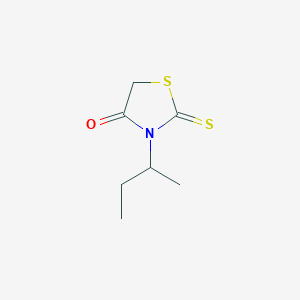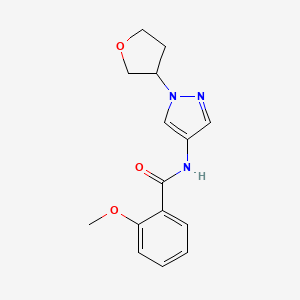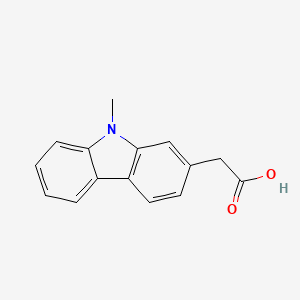
(9-Methyl-9H-carbazol-2-yl)-essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methyl-9H-carbazol-2-yl)-acetic acid: is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the acetic acid moiety in this compound adds to its versatility, making it a valuable intermediate in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (9-Methyl-9H-carbazol-2-yl)-acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound has shown promise as a precursor for the development of pharmaceuticals. Carbazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making (9-Methyl-9H-carbazol-2-yl)-acetic acid a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, (9-Methyl-9H-carbazol-2-yl)-acetic acid is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-9H-carbazol-2-yl)-acetic acid typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole with methyl iodide to introduce the methyl group at the 9-position. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of (9-Methyl-9H-carbazol-2-yl)-acetic acid may involve more scalable and cost-effective methods. One approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds. This method can be optimized for large-scale production by adjusting the catalyst loading, reaction temperature, and solvent system.
Analyse Chemischer Reaktionen
Types of Reactions: (9-Methyl-9H-carbazol-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wirkmechanismus
The mechanism of action of (9-Methyl-9H-carbazol-2-yl)-acetic acid involves its interaction with molecular targets and pathways within biological systems. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, further contributing to its biological activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within cells.
Vergleich Mit ähnlichen Verbindungen
Carbazole: The parent compound of (9-Methyl-9H-carbazol-2-yl)-acetic acid, known for its wide range of biological activities.
Indolocarbazole: A structurally related compound with potent anticancer properties.
Benzocarbazole: Another similar compound with applications in organic electronics and materials science.
Uniqueness: (9-Methyl-9H-carbazol-2-yl)-acetic acid is unique due to the presence of both the carbazole core and the acetic acid moiety. This combination enhances its versatility and allows for a broader range of applications compared to its analogs. The methyl group at the 9-position also contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(9-methylcarbazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-7-6-10(8-14(12)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOWQJUBCIBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
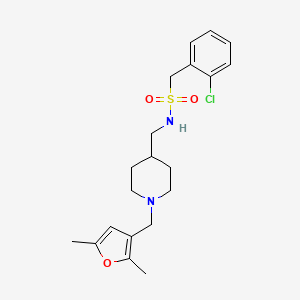
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
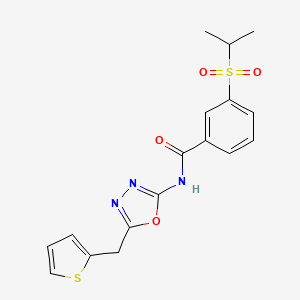
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)
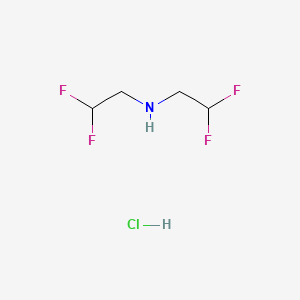
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)
![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2398790.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)
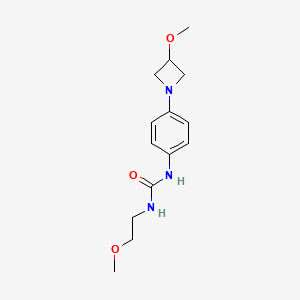
![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)
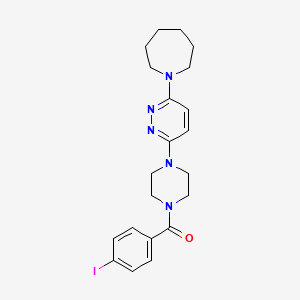
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)
